![molecular formula C21H15N3O7 B5301436 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5301436.png)
4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid
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Overview
Description
4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid, also known as FNAB, is a chemical compound that has been widely studied for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the suppression of cancer cell growth. Additionally, 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been shown to exhibit anti-inflammatory and antioxidant activities. 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has also been found to regulate glucose metabolism and lipid metabolism, making it a potential candidate for the treatment of metabolic disorders such as diabetes and obesity.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid is its high potency and selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been found to have low solubility in water, which can limit its use in certain experiments. Additionally, the synthesis of 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid can be challenging and time-consuming, which can limit its availability for research purposes.
Future Directions
There are several future directions for the research of 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid. One potential direction is the development of more efficient and scalable synthesis methods for 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid and its potential applications in the treatment of metabolic disorders. Furthermore, the use of 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid in combination with other anti-cancer agents may enhance its efficacy and reduce the risk of drug resistance. Overall, the research on 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid holds significant promise for the development of novel cancer therapies and the treatment of various diseases.
Synthesis Methods
The synthesis of 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid involves the reaction between 2-furoyl chloride, 4-nitroaniline, and 4-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid.
Scientific Research Applications
4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been extensively studied for its potential applications in various scientific fields. One of its notable applications is in the field of cancer research. 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been found to be effective in treating multidrug-resistant cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
4-[[(E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O7/c25-19(22-15-7-5-14(6-8-15)21(27)28)17(23-20(26)18-2-1-11-31-18)12-13-3-9-16(10-4-13)24(29)30/h1-12H,(H,22,25)(H,23,26)(H,27,28)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWGMVMGLFRKID-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2E)-2-[(Furan-2-YL)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid |
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